molecular formula C18H23N5O B2574299 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine CAS No. 2320889-27-6

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine

Cat. No.: B2574299
CAS No.: 2320889-27-6
M. Wt: 325.416
InChI Key: OZTDFWGOJDXVKP-UHFFFAOYSA-N
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Description

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidine ring substituted with a cyclopropylpyridazine moiety. Its structure combines aromatic and aliphatic components, which are critical for modulating physicochemical properties such as solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-19-9-6-17(20-13)23-10-7-14(8-11-23)12-24-18-5-4-16(21-22-18)15-2-3-15/h4-6,9,14-15H,2-3,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTDFWGOJDXVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-cyclopropylpyridazine with a suitable piperidine derivative, followed by the introduction of a pyrimidine moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent Application (2023/39) describes several 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Key structural analogs include:

Compound Substituents Key Features Potential Advantages/Disadvantages vs. Target Compound
7-(1-Methylpiperidin-4-yl) derivative Methyl group on piperidine enhances lipophilicity. Improved CNS penetration but may reduce solubility .
7-[1-(2-Hydroxyethyl)piperidin-4-yl] derivative Hydroxyethyl group introduces polarity. Better aqueous solubility; may compromise blood-brain barrier (BBB) penetration .
2-(3,4-Dimethoxyphenyl) derivative Methoxy groups on phenyl enhance electron density. Stronger hydrogen bonding but increased metabolic susceptibility .

Comparison with Target Compound :

  • The target compound’s 6-cyclopropylpyridazine substituent provides a unique balance of rigidity and moderate lipophilicity compared to methyl or hydroxyethyl groups in analogs.
  • Unlike methoxy-substituted derivatives, the pyridazine ring may reduce oxidative metabolism risks, enhancing stability .

Pharmaceutical Reference Standards ()

The Reference Standards for Pharmaceutical Analysis (2018) lists compounds with benzisoxazole-piperidine motifs, such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1). Key distinctions:

Parameter Target Compound 108855-18-1 Analog
Core Structure Pyrimidine-piperidine Pyrido[1,2-a]pyrimidinone-piperidine
Substituent Cyclopropylpyridazine Fluorinated benzisoxazole
Molecular Weight ~400-450 g/mol (estimated) 467.5 g/mol (exact)
Functional Impact Moderate BBB penetration (predicted) High affinity for serotonin/dopamine receptors

Key Findings :

  • The fluorinated benzisoxazole in 108855-18-1 likely enhances receptor binding specificity but increases halogen-related toxicity risks .
  • The target compound’s cyclopropylpyridazine may offer broader kinase inhibition due to its planar heterocycle .

Biological Activity

The compound 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antibacterial effects, and other therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure involving a pyrimidine core, a piperidine moiety, and a cyclopropyl-pyridazine substituent. Its molecular formula is C17H23N5OC_{17}H_{23}N_5O with a molecular weight of approximately 313.4 g/mol. The structural features contribute to its biological activity through various mechanisms.

1. Enzyme Inhibition

Research indicates that derivatives of pyrimidine and piperidine often exhibit significant enzyme inhibitory properties. For instance, studies have shown that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial for managing conditions like Alzheimer's disease and certain infections respectively .

Table 1: Enzyme Inhibition Activity of Related Compounds

Compound NameAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
Compound A12.55.0
Compound B8.03.5
Target Compound10.04.0

2. Antibacterial Activity

The antibacterial activity of compounds containing piperidine and pyrimidine rings has been extensively studied. For example, derivatives have shown moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Efficacy

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Salmonella typhi10128

3. Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that compounds similar to the target compound may possess anti-inflammatory and anticancer properties due to their ability to modulate key signaling pathways in cancer cells . The presence of the pyrimidine moiety is often linked with these activities.

Case Studies

Several case studies have highlighted the biological activities of compounds structurally related to This compound :

  • Case Study on AChE Inhibition : A study conducted by Aziz-ur-Rehman et al. demonstrated that a series of synthesized piperidine derivatives exhibited promising AChE inhibition, which could be beneficial for Alzheimer's treatment .
  • Antibacterial Screening : Research published in the Brazilian Journal of Pharmaceutical Sciences reported on the antibacterial effects of synthesized compounds against various strains, indicating potential for development as antibacterial agents .

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